molecular formula C17H18N2O2 B2815315 N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide CAS No. 2034490-73-6

N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide

Cat. No.: B2815315
CAS No.: 2034490-73-6
M. Wt: 282.343
InChI Key: MLZJIXIEPZGZIA-UHFFFAOYSA-N
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Description

N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide is a synthetic organic compound with the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol . Its structure features a benzamide group linked to a phenyl-substituted azetidine ring, a four-membered saturated heterocycle known for introducing conformational strain that can enhance binding affinity and metabolic stability in medicinal chemistry research . While the specific biological profile of this compound is under investigation, its structure suggests significant research potential. Compounds containing the azetidin-2-one (β-lactam) ring are historically crucial in antibiotic development and are known to exhibit a range of pharmacological activities . Recent scientific literature highlights that azetidinone derivatives demonstrate promising anti-tubercular activity by targeting essential enzymes like InhA (FabI/ENR) in Mycobacterium tuberculosis , which is responsible for cell wall synthesis . Furthermore, structurally related benzamide derivatives have been explored for their applications in central nervous system (CNS) disorders, metabolic diseases, and as modulators of various biological targets . The presence of the methoxyazetidine moiety makes this compound a valuable intermediate or scaffold for designing novel bioactive molecules and probing biological mechanisms. Please note: This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-16-11-19(12-16)15-9-7-14(8-10-15)18-17(20)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZJIXIEPZGZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide typically involves the coupling of a substituted aniline with a benzoyl chloride derivative. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to facilitate the nucleophilic substitution. The methoxyazetidine moiety can be introduced through a subsequent reaction involving the appropriate azetidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of N-(4-(3-hydroxyazetidin-1-yl)phenyl)benzamide.

    Reduction: Formation of N-(4-(3-methoxyazetidin-1-yl)phenyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide serves as a crucial building block in organic synthesis. Its benzamide structure allows for the modification and derivatization to create more complex molecules, which can be utilized in various chemical reactions. The compound's methoxyazetidine moiety imparts distinct chemical properties that enhance its utility in synthetic pathways.

Biological Applications

Biochemical Probes
Research indicates that this compound is being investigated as a biochemical probe to study cellular processes. Its ability to interact with specific molecular targets within cells may provide insights into enzyme and receptor activities, influencing various biochemical pathways. For example, it has been suggested that this compound could inhibit enzymes involved in inflammation, presenting potential anti-inflammatory effects.

Anticancer Activity
The compound's structural similarities to known anticancer agents suggest it may exhibit significant anticancer properties. Studies on related benzamide derivatives have shown potent inhibitory effects against receptor tyrosine kinases (RTKs), such as EGFR and HER2. For instance, certain derivatives demonstrated up to 92% inhibition at low concentrations (10 nM) against EGFR, indicating the potential of this compound in cancer therapy .

Antimicrobial Activity
The emergence of multidrug-resistant bacteria has necessitated the exploration of new antimicrobial agents. Compounds structurally related to this compound have been evaluated for their antibacterial activity against strains like MRSA and VRSA. Research suggests that these compounds may target bacterial division proteins, which are essential for bacterial cell division, thereby exhibiting strong antibacterial effects.

Medicinal Applications

Therapeutic Properties
this compound is being explored for its potential therapeutic properties beyond anticancer and antimicrobial activities. Its unique structure may allow it to interact with various biochemical pathways, making it a candidate for further research in drug development aimed at treating inflammatory diseases and other conditions.

Industrial Applications

Material Development
In the industrial sector, this compound is utilized in the development of new materials and as a catalyst in specific chemical reactions. Its unique chemical properties can enhance the performance of materials in various applications, including coatings and polymers.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study indicated that derivatives of benzamides demonstrated significant inhibitory effects on cancer cell lines, suggesting similar potential for this compound due to its structural characteristics.
  • Antimicrobial Studies : Research focusing on benzamide derivatives revealed their effectiveness against resistant bacterial strains by targeting critical proteins necessary for bacterial division.
  • Biological Activity Evaluation : The compound's interactions with cellular targets have been documented, emphasizing its role as a potential therapeutic agent in inflammation and cancer treatment .

Mechanism of Action

The mechanism of action of N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on the Phenyl Ring

Azetidine vs. Piperazine/Piperidine Derivatives

  • N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide (): The piperazine ring introduces flexibility and hydrogen-bonding capacity, enhancing interactions with biological targets like GPCRs or kinases.
  • Copper/Cobalt Complexes of Piperidinyl-Benzamides (): Piperidine-substituted benzamides exhibit anthelmintic activity, with metal complexes showing enhanced efficacy. The smaller azetidine ring in the target compound may alter metal-chelation properties, though this remains untested .

Methoxyazetidine vs. Sulfonamide/Sulfamoyl Groups

  • N4-Benzoylsulfabenzamide (): Sulfonamide groups enhance solubility and enable hydrogen bonding with enzymes like carbonic anhydrase. The 3-methoxyazetidine substituent, while less polar, may improve membrane permeability due to its lipophilic methoxy group .
  • 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (): Sulfamoyl groups are critical for antimicrobial activity. The azetidine moiety in the target compound might shift activity toward different targets, such as kinases or proteases, depending on the electronic environment .
Functional Group Modifications

Hydroxy vs. Methoxy Substituents

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Hydroxy groups enable hydrogen bonding and metal coordination, useful in catalysis.
  • Salicylamides with 5-Chloro-2-hydroxy Substituents (): Hydroxy groups in salicylamides are essential for inhibiting sulfate-reducing bacteria. The methoxyazetidine in the target compound lacks this acidity, suggesting divergent biological applications .
Physicochemical Properties
Compound LogP Molecular Weight Key Substituent Bioactivity
N-[4-(3-Methoxyazetidin-1-yl)phenyl]benzamide ~2.5* ~326.4* 3-Methoxyazetidine Unknown (inferred kinase inhibition)
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 3.1 344.8 Imidazole Anticancer (Cervical)
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 2.8 307.7 Hydroxy/Chloro/Nitro Antimicrobial
N4-Benzoylsulfabenzamide 1.9 413.4 Sulfonamide Enzyme inhibition

*Estimated using fragment-based methods due to lack of experimental data.

Biological Activity

N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and molecular docking studies related to this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-(3-methoxyazetidin-1-yl)aniline with benzoyl chloride or similar acylating agents. The resulting compound features a benzamide structure, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds with a benzamide moiety can exhibit significant anticancer properties. For instance, a study highlighted the synthesis of several benzamide derivatives that demonstrated potent inhibitory effects against various receptor tyrosine kinases (RTKs), including EGFR and HER2. These compounds showed up to 92% inhibition at low concentrations (10 nM) against EGFR, suggesting that this compound could also possess similar properties due to its structural similarities to other effective analogs .

Antimicrobial Activity

The emergence of multidrug-resistant bacteria has necessitated the exploration of new antimicrobial agents. Compounds structurally related to this compound have been evaluated for their antibacterial activity against strains such as MRSA and VRSA. One study reported that certain benzamide derivatives exhibited strong antibacterial effects by targeting the bacterial division protein FtsZ, which is crucial for bacterial cell division . The potential for this compound to act similarly warrants further investigation.

Structure-Activity Relationships (SAR)

The SAR of benzamide derivatives indicates that modifications in the aromatic ring and side chains can significantly influence biological activity. For instance, the presence of electron-donating groups (like methoxy) has been associated with enhanced potency against specific targets. In molecular docking studies, it was observed that compounds with flexible linkers like those in this compound can adopt favorable conformations for binding to active sites of target proteins, enhancing their inhibitory effects .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and its potential targets. These studies suggest that the compound can effectively bind to active sites of RTKs and possibly other enzymes, which may explain its observed biological activities. The docking results indicate strong interactions with key amino acid residues within the binding pockets, suggesting a mechanism of action similar to existing inhibitors .

Case Studies

Several case studies have explored the biological activities of benzamide derivatives:

  • Anticancer Efficacy : A series of novel benzamides were tested against various cancer cell lines, demonstrating significant cytotoxicity and inhibition of cell proliferation.
  • Antibacterial Action : Compounds similar to this compound were evaluated for their ability to inhibit FtsZ, showing promising results against resistant bacterial strains.

Q & A

Q. What are the key steps and considerations in synthesizing N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide?

The synthesis typically involves multi-step reactions, including coupling of the azetidine moiety to the phenylbenzamide core. Critical steps include:

  • Amination : Introducing the 3-methoxyazetidine group to the phenyl ring via Buchwald-Hartwig coupling or nucleophilic substitution, requiring palladium catalysts and optimized temperatures (80–120°C) .
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by acidic deprotection (e.g., trifluoroacetic acid) .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates and enhance reaction efficiency .
  • Purity Control : Intermediate purification via column chromatography or recrystallization ensures high yields (>70%) and minimizes side products .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation and purity assessment require:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the azetidine ring geometry and benzamide backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and detect isotopic patterns .
  • HPLC/UPLC : For purity analysis, especially when identifying residual solvents or unreacted starting materials .
  • X-ray Crystallography : To resolve planar aromatic interactions and confirm stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters like temperature, solvent polarity, and catalyst loading. For example, reducing palladium catalyst loadings from 5 mol% to 2 mol% can lower costs without compromising yield .
  • Microwave-Assisted Synthesis : Shortening reaction times (e.g., from 24 hours to 2 hours) while maintaining high yields (>85%) .
  • Solvent Screening : Testing alternatives like THF or acetonitrile to reduce side reactions caused by DMF’s high boiling point .
  • In Situ Monitoring : Using thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can researchers resolve contradictory data in biological activity assays involving this compound?

Discrepancies in results (e.g., varying IC₅₀ values in enzyme inhibition assays) require:

  • Orthogonal Assays : Cross-validate using fluorescence-based and radiometric assays to rule out interference from the compound’s autofluorescence .
  • Metabolic Stability Testing : Assess liver microsome stability to determine if rapid degradation skews activity measurements .
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., de-methoxylated analogs) that may contribute to off-target effects .
  • Computational Modeling : Molecular docking studies to verify binding mode consistency across different protein conformations .

Q. What strategies are effective for modifying the azetidine moiety to enhance target selectivity?

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., -CF₃) to the azetidine ring to modulate electron density and improve receptor binding .
  • Ring Expansion/Contraction : Testing pyrrolidine or oxetane analogs to evaluate steric effects on target engagement .
  • Isosteric Replacement : Replacing the methoxy group with bioisosteres like ethoxy or cyclopropyloxy to balance lipophilicity and solubility .

Q. How does the planar aromatic structure of the benzamide core influence its biological interactions?

The planar benzamide backbone facilitates:

  • π-π Stacking : Interactions with aromatic residues in enzyme active sites (e.g., tyrosine or tryptophan), critical for kinase or protease inhibition .
  • Hydrogen Bonding : The amide group acts as a hydrogen bond donor/acceptor, enhancing binding to targets like G-protein-coupled receptors (GPCRs) .
  • Solubility-Lipophilicity Balance : Substituents on the phenyl ring (e.g., methoxy groups) adjust logP values to optimize membrane permeability .

Q. What are the best practices for studying metabolite formation and degradation pathways of this compound?

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH to identify Phase I metabolites via LC-MS/MS .
  • Isotope Labeling : Use ¹⁴C-labeled benzamide to track metabolic pathways in preclinical models .
  • Reactive Intermediate Trapping : Add glutathione (GSH) to detect electrophilic metabolites that may cause toxicity .

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